

A Comparative Toxicological Profile of Bromuconazole and Cyproconazole on Non-Target Organisms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Bromuconazole**

Cat. No.: **B039883**

[Get Quote](#)

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of two widely used triazole fungicides, **bromuconazole** and cyproconazole, on a range of non-target organisms. The information presented is intended to assist researchers and professionals in understanding the potential environmental impact of these compounds and to inform risk assessment and drug development processes. The data herein is compiled from various ecotoxicological studies, and the experimental protocols are based on internationally recognized guidelines.

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the acute and chronic toxicity data for **bromuconazole** and cyproconazole across various non-target organisms. These values, including LD50 (median lethal dose), LC50 (median lethal concentration), and NOAEL (No Observed Adverse Effect Level), provide a quantitative basis for comparing the relative toxicity of these two fungicides.

Table 1: Acute and Chronic Toxicity to Mammals

Species	Endpoint	Bromuconazole (mg/kg bw)	Cyproconazole (mg/kg bw)
Rat (oral)	LD50	365[1]	1020-1333[2]
Mouse (oral)	LD50	1151[1]	200-218[2]
Rabbit (dermal)	LD50	>2000	>2000[2][3]
Rat (90-day)	NOAEL	-	2.2[3]
Dog (1-year)	NOAEL	-	3.2[3]

Table 2: Acute and Chronic Toxicity to Birds

Species	Endpoint	Bromuconazole	Cyproconazole
Bobwhite Quail (oral)	LD50	-	150 mg/kg bw[2]
Mallard Duck (dietary)	LC50 (8-day)	-	1197 mg/kg diet[2]
Japanese Quail (dietary)	LC50 (8-day)	Moderately toxic	816 mg/kg diet[2]

Table 3: Acute and Chronic Toxicity to Aquatic Organisms

Species	Endpoint	Bromuconazole (mg/L)	Cyproconazole (mg/L)
Rainbow Trout (96-h)	LC50	Moderately toxic[4]	19[2]
Bluegill Sunfish (96-h)	LC50	-	21[2]
Carp (96-h)	LC50	-	18.9[2]
Daphnia magna (48-h)	EC50	Moderately toxic[4]	26[2]
Zebrafish (Danio rerio) (96-h)	LC50	~11.83[5][6]	-
Algae	EC50	-	Moderately toxic[7]

Table 4: Toxicity to Soil Organisms

Species	Endpoint	Bromuconazole	Cyproconazole
Earthworm (Eisenia fetida)	LC50 (14-day)	Moderately toxic[4]	Moderately toxic[7]
Enchytraeids	Reproduction EC50	-	No effects at 70 mg/kg[8]
Honeybee (contact)	LD50	Low toxicity[4]	>0.1 mg/bee[2]

Experimental Protocols

The toxicity data presented in this guide are derived from studies that generally follow standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These protocols are designed to ensure data quality and comparability across different studies and chemicals.

Fish, Acute Toxicity Test (based on OECD Guideline 203)

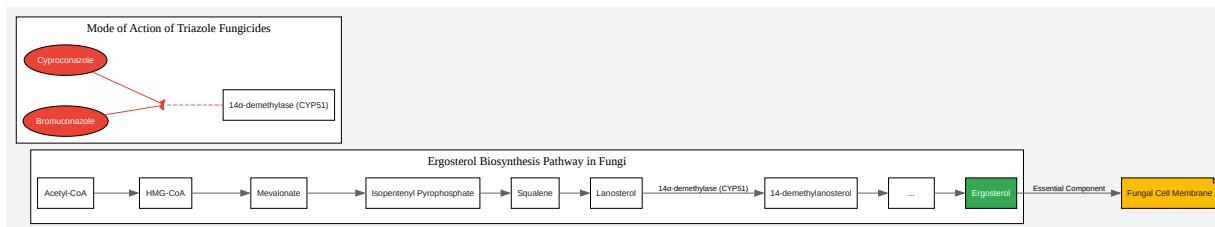
This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

- **Test Organisms:** A recommended fish species, such as Rainbow Trout (*Oncorhynchus mykiss*) or Zebrafish (*Danio rerio*), is selected.
- **Exposure Conditions:** Fish are exposed to a series of concentrations of the test substance in water under controlled conditions of temperature, light, and dissolved oxygen. A control group is maintained in clean water.
- **Observation:** The number of dead fish in each concentration and the control is recorded at 24, 48, 72, and 96 hours.
- **Data Analysis:** The LC50 value and its confidence limits are calculated using appropriate statistical methods.

Daphnia sp., Acute Immobilisation Test (based on OECD Guideline 202)

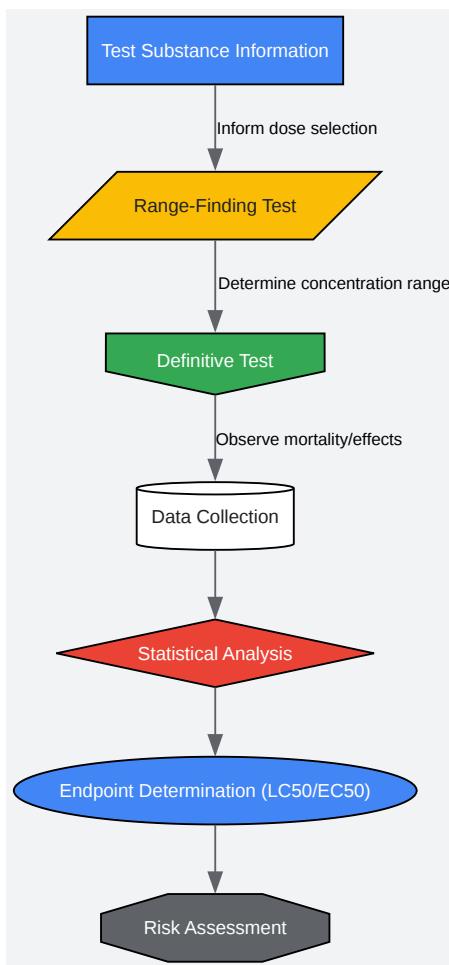
This test assesses the acute toxicity of a substance to *Daphnia magna*, a small freshwater crustacean.

- **Test Organisms:** Young daphnids (<24 hours old) are used for the test.
- **Exposure Conditions:** Daphnids are exposed to a range of concentrations of the test substance in a defined medium for 48 hours.
- **Observation:** The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.
- **Data Analysis:** The concentration that immobilizes 50% of the daphnids (EC50) is calculated.

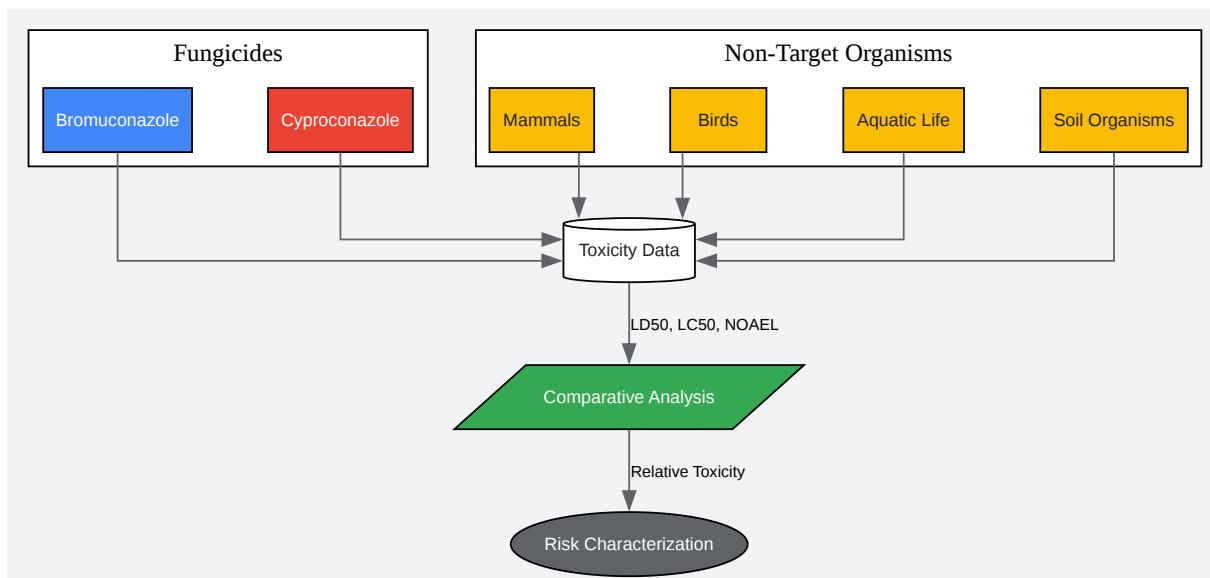

Earthworm, Reproduction Test (based on OECD Guideline 222)

This chronic test evaluates the effects of a substance on the reproduction and survival of earthworms.

- **Test Organisms:** Adult earthworms of the species *Eisenia fetida* or *Eisenia andrei* are used.
- **Exposure Conditions:** Earthworms are exposed to the test substance mixed into an artificial soil substrate for 28 days.
- **Observation:** Adult survival and changes in body weight are assessed. After the 28-day exposure, the adult worms are removed, and the soil is incubated for another 28 days to allow cocoons to hatch. The number of juvenile worms is then counted.
- **Data Analysis:** The No Observed Effect Concentration (NOEC) and the concentration causing a 50% reduction in reproduction (EC50) are determined.


Mandatory Visualizations

The following diagrams illustrate key concepts related to the toxicology of **bromuconazole** and cyproconazole.


[Click to download full resolution via product page](#)

Caption: Inhibition of the ergosterol biosynthesis pathway by triazole fungicides.

[Click to download full resolution via product page](#)

Caption: A typical workflow for an acute ecotoxicity test.

[Click to download full resolution via product page](#)

Caption: Logical relationship in a comparative toxicity assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Regulation of Sterol Biosynthesis in the Human Fungal Pathogen *Aspergillus fumigatus*: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. oecd.org [oecd.org]
- 6. shop.fera.co.uk [shop.fera.co.uk]

- 7. Amphibian (*Rana nigromaculata*) exposed to cyproconazole: Changes in growth index, behavioral endpoints, antioxidant biomarkers, thyroid and gonad development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyproconazole - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [A Comparative Toxicological Profile of Bromuconazole and Cyproconazole on Non-Target Organisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b039883#comparative-toxicity-of-bromuconazole-and-cyproconazole-to-non-target-organisms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com